molecular formula C10H6BrNO3 B1415942 Methyl 2-bromo-4-cyano-3-formylbenzoate CAS No. 1805104-77-1

Methyl 2-bromo-4-cyano-3-formylbenzoate

Cat. No.: B1415942
CAS No.: 1805104-77-1
M. Wt: 268.06 g/mol
InChI Key: QEBWZEVPYLAGRC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-3-formylbenzoate is a multifunctional aromatic ester featuring bromine, cyano, and formyl substituents on the benzene ring. The ester moiety (methyl group) may moderate solubility in organic solvents, as observed in other methyl esters .

Properties

IUPAC Name

methyl 2-bromo-4-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(4-12)8(5-13)9(7)11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBWZEVPYLAGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyano-3-formylbenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-cyano-3-formylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-3-formylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 2-bromo-4-cyano-3-carboxybenzoate.

    Reduction: Methyl 2-bromo-4-aminomethylbenzoate.

Scientific Research Applications

Methyl 2-bromo-4-cyano-3-formylbenzoate is extensively used in scientific research for its diverse applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: Used in the development of biochemical assays and probes.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-3-formylbenzoate involves its interaction with various molecular targets. The bromine atom and cyano group are key functional groups that participate in chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The formyl group can undergo nucleophilic addition reactions, making it a valuable reagent in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Solubility Trends Reactivity Insights
This compound* 2-Br, 4-CN, 3-CHO ~284.1 (estimated) Bromo, cyano, formyl, ester Low in water; polar aprotic solvents (e.g., DMF) High electrophilicity at formyl; SN2 susceptibility at Br
Methyl salicylate 2-OH, ester 152.15 Hydroxyl, ester Moderate in ethanol Ester hydrolysis under basic conditions
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-triazin-2-yl]amino]benzoate (5l) Triazine-linked Br, formyl 591.36 Bromo, formyl, triazine Likely low aqueous solubility Cross-coupling reactivity at triazine
General methyl esters (e.g., biodiesel components) Alkyl chains Variable (~250–300) Ester Hydrophobic; soluble in hydrocarbons Transesterification prone


*Estimated properties based on substituent contributions.

Physicochemical and Reactivity Insights

  • Reactivity: The bromine atom may facilitate nucleophilic aromatic substitution (NAS) or Suzuki coupling, similar to brominated triazine derivatives . The cyano group could act as a directing group in electrophilic substitution or participate in cycloaddition reactions. The formyl group is highly reactive toward nucleophiles (e.g., amines in Schiff base formation), contrasting with the inertness of methyl esters in biodiesel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-4-cyano-3-formylbenzoate
Reactant of Route 2
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Methyl 2-bromo-4-cyano-3-formylbenzoate

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